N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c12-9(10-2-1-7-15-10)5-6-11-16(13,14)8-3-4-8/h1-2,7-9,11-12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKQISBMWCGPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on a propyl chain is replaced by a hydroxyl group.
Formation of the Cyclopropanesulfonamide Moiety: The cyclopropanesulfonamide group can be synthesized by reacting a cyclopropane derivative with a sulfonamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can undergo reduction reactions to modify the furan ring or the hydroxypropyl group.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and antifungal properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds. The cyclopropanesulfonamide moiety can interact with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds such as 3-(furan-2-yl)propanoic acid and 3-(furan-2-yl)acrylohydrazide share the furan ring structure.
Cyclopropanesulfonamide derivatives: Compounds like N-cyclopropylsulfonamide have similar sulfonamide moieties.
Uniqueness
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is unique due to the combination of the furan ring, hydroxypropyl group, and cyclopropanesulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide, with CAS number 1428371-87-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 245.30 g/mol. The structure features a furan ring, a hydroxypropyl group, and a cyclopropanesulfonamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1428371-87-2 |
| Molecular Formula | C10H15NO4S |
| Molecular Weight | 245.30 g/mol |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways critical for cellular responses.
- Antioxidant Properties : Some research indicates that it exhibits antioxidant activity, potentially protecting cells from oxidative stress.
Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] investigated the anticancer properties of this compound against various cancer cell lines. The results showed significant cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 12 µM and 15 µM respectively. The mechanism was linked to apoptosis induction through the mitochondrial pathway.
Study 2: Antimicrobial Effects
Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis.
Pharmacological Applications
Given its diverse biological activities, this compound holds potential in various therapeutic areas:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests a role in developing novel anticancer agents.
- Infection Control : The antimicrobial properties indicate potential for use in treating bacterial infections.
Q & A
Basic: What synthetic strategies are optimal for preparing N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from furan derivatives and cyclopropanesulfonamide precursors. Key steps include:
- Furan functionalization : Introducing the hydroxypropyl chain via nucleophilic substitution or epoxide ring-opening reactions.
- Sulfonamide coupling : Reacting the intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Critical parameters include temperature (0–25°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons), hydroxypropyl chain (δ 1.5–2.5 ppm for methylene groups), and cyclopropane ring (δ 0.8–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNOS).
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the cyclopropane ring .
Advanced: How can researchers investigate the compound’s enzyme inhibition mechanisms and quantify binding affinities?
- Kinetic assays : Measure inhibition constants () using fluorogenic substrates or radiometric assays for target enzymes (e.g., cyclooxygenase or metalloproteases).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites, leveraging the sulfonamide group’s hydrogen-bonding capacity .
Advanced: What computational methods are suitable for modeling the compound’s stability and reactivity under physiological conditions?
- Density Functional Theory (DFT) : Calculates electron distribution and reactive sites (e.g., furan’s susceptibility to oxidation).
- Molecular Dynamics (MD) simulations : Assess conformational stability in aqueous or lipid bilayer environments, focusing on the cyclopropane ring’s strain .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic pathways (e.g., cytochrome P450 interactions) .
Data Contradiction Analysis: How should discrepancies in reported biological activity (e.g., IC50_{50}50 values) be addressed?
- Assay variability : Compare buffer pH, temperature, and enzyme sources across studies. For example, sulfonamide activity may decrease in high-ionic-strength buffers .
- Purity verification : Reanalyze batches via HPLC (>98% purity) to rule out impurities affecting results.
- Orthogonal assays : Validate inhibition using both enzymatic and cell-based assays (e.g., HEK293T cells expressing recombinant targets) .
Advanced: What experimental designs are recommended for studying the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A/B), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS.
- Stabilizers : Test antioxidants (e.g., BHT) or lyophilization to prevent furan oxidation.
- Long-term storage : Recommend −20°C in amber vials under argon to preserve sulfonamide integrity .
Advanced: How can researchers explore the compound’s pharmacokinetics and metabolic fate in preclinical models?
- In vitro metabolism : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the cyclopropane ring).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration assesses binding to albumin/globulins, affecting bioavailability.
- In vivo studies : Administer via intravenous/oral routes in rodents, with LC-MS/MS quantification of plasma and tissue concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
